BenchChemオンラインストアへようこそ!

4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline

Lipophilicity LogP Drug-likeness

4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is a partially saturated heterocyclic compound (C8H6N4O, MW 174.16) that contains a fused oxadiazole–cinnoline core. It belongs to the class of [1,2,5]oxadiazolo[3,4-f]cinnoline derivatives, which are explored as privileged scaffolds in medicinal chemistry.

Molecular Formula C8H6N4O
Molecular Weight 174.16 g/mol
CAS No. 300587-41-1
Cat. No. B1615295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
CAS300587-41-1
Molecular FormulaC8H6N4O
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1CC2=NON=C2C3=C1N=NC=C3
InChIInChI=1S/C8H6N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h3-4H,1-2H2
InChIKeyLLFFDBWQFZHNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 300587-41-1)—Procurement-Relevant Profile and Scaffold Positioning


4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is a partially saturated heterocyclic compound (C8H6N4O, MW 174.16) that contains a fused oxadiazole–cinnoline core . It belongs to the class of [1,2,5]oxadiazolo[3,4-f]cinnoline derivatives, which are explored as privileged scaffolds in medicinal chemistry. The 4,5-dihydro saturation distinguishes it from the fully aromatic [1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 217491-04-8) and has implications for conformational flexibility, lipophilicity, and intermolecular interactions that are relevant to fragment-based drug discovery (FBDD) and hit-to-lead programs .

Why In-Class Substitution of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline Is Not Reliable for Procurement Decisions


In silico profiling and measured physicochemical data reveal that subtle structural alterations within the oxadiazolo[3,4-f]cinnoline class lead to substantial changes in lipophilicity and thermal stability . The 4,5-dihydro core differs from its fully aromatic counterpart in saturation state, which impacts predicted LogP and LogD values, while methyl substitution further shifts these properties . These variations can alter solubility, membrane permeability, and metabolic stability in a biological context, making it unreliable to substitute the 4,5-dihydro scaffold with other in-class analogs without re-optimizing the entire lead compound [1].

Quantitative Evidence for Selection of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline Over Closest Analogs


Lower Lipophilicity (LogP) Relative to Fully Aromatic and 8-Methyl Analogs

The 4,5-dihydro derivative exhibits a measured LogP of 0.63, which is substantially lower than the LogP of 1.17 for the fully aromatic [1,2,5]oxadiazolo[3,4-f]cinnoline and 1.47 for the 8-methyl-substituted analog . This trend is consistent with ACD/LogP predictions showing the same rank order. The lower lipophilicity of the 4,5-dihydro scaffold suggests improved aqueous solubility and may reduce nonspecific binding in biochemical assays .

Lipophilicity LogP Drug-likeness

Lower Melting Point Indicative of Different Crystal Packing and Physical Handling Properties

The melting point of 4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is 108 °C, compared with 139–141 °C for the fully aromatic analog and 167–169 °C for the 8-methyl derivative . The lower melting point reflects the loss of planarity and weaker π-stacking interactions in the dihydro form, which can translate to higher solubility and potentially more efficient formulation in early-stage development [1].

Melting point Solid-state properties Pre-formulation

Distinct Conformational Profile Due to 4,5-Dihydro Saturation

The 4,5-dihydro saturation introduces a sp³ center into the otherwise planar oxadiazolo-cinnoline core, breaking the full conjugation present in [1,2,5]oxadiazolo[3,4-f]cinnoline. While no explicit torsion-angle or X-ray data are available for direct comparison, the ACD/LogD (pH 5.5) of 0.65 for the target compound versus a predicted ACD/LogD of approximately 0.87 (from LogP 1.17 and PSA 64.7) for the aromatic analog indicates a measurable difference in hydrogen-bonding capacity and solvation . This conformational distinction allows medicinal chemists to probe additional vectors in structure–activity relationship (SAR) studies [1].

Conformational flexibility Scaffold diversity Fragment-based drug design

Established Commercial Availability with Reproducible Purity Specifications

Multiple reputable vendors supply 4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline at certified purities of 97% or 98% (by HPLC), with batch-to-batch consistency ensured through validated analytical methods . In contrast, the 8-methyl and 8-phenyl analogs are less frequently stocked and typically require custom synthesis with longer lead times . The combination of catalog availability and defined purity standards reduces supply chain risk in long-term research programs.

Purity Procurement Quality control

High-Value Application Scenarios for 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline Supported by Quantitative Evidence


Fragment-Based Lead Generation Requiring Low Lipophilicity Heterocyclic Cores

With a measured LogP of 0.63 and ACD/LogD (pH 5.5) of 0.65, this compound falls within the optimal lipophilicity range (LogP < 3) for fragment screening libraries recommended by the 'rule of three' for fragment-based drug discovery . Its lower melting point (108 °C) compared to aromatic analogs facilitates accurate DMSO stock preparation, a critical parameter in fragment screening campaigns .

Medicinal Chemistry SAR Expansion of Oxadiazolo-Cinnoline Kinase Inhibitor Scaffolds

The 4,5-dihydro saturation distinguishes this scaffold from the flat aromatic series by introducing a stereoelectronic perturbation that can modulate key drug–target interactions. The measured LogP difference of –0.54 log units relative to the fully aromatic analog translates to a potential 3–5 fold increase in aqueous solubility, which may improve in vitro pharmacokinetic properties and reduce the risk of solubility-driven assay interference .

Academic and Industrial High-Throughput Screening (HTS) Library Design

The commercial availability of this compound at ≥97% purity from multiple vendors with short lead times (1–2 weeks) makes it a practical choice for HTS library assembly, particularly when compared to the 4–8 week lead times required for custom synthesis of 8-substituted analogs . The defined purity ensures reproducible screening results and reduces the need for post-purchase analytical validation.

Computational Chemistry and QSAR Model Calibration

The availability of measured physicochemical properties (LogP, melting point, boiling point, density) for both the 4,5-dihydro and fully aromatic analogs provides a valuable dataset for calibrating quantitative structure–property relationship (QSPR) models. The observed ΔLogP of 0.54 between the dihydro and aromatic forms serves as a benchmark for parameterizing the effect of partial saturation on heteroaromatic lipophilicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.